5-Chloro-2-(methylamino)nicotinonitrile
Description
Properties
IUPAC Name |
5-chloro-2-(methylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-10-7-5(3-9)2-6(8)4-11-7/h2,4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPSBYHIYLTFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232663 | |
| Record name | 3-Pyridinecarbonitrile, 5-chloro-2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-56-7 | |
| Record name | 3-Pyridinecarbonitrile, 5-chloro-2-(methylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 5-chloro-2-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-(methylamino)nicotinonitrile as a pharmaceutical intermediate
An In-depth Technical Guide: 5-Chloro-2-(methylamino)nicotinonitrile as a Pharmaceutical Intermediate
Executive Summary
5-Chloro-2-(methylamino)nicotinonitrile is a substituted pyridine derivative that serves as a highly valuable intermediate in pharmaceutical synthesis. Its structural features—an activated pyridine ring, a chloro leaving group, a nucleophilic methylamino group, and a cyano moiety—provide a versatile platform for constructing complex heterocyclic systems. This guide offers a technical overview of its synthesis, physicochemical properties, and strategic application in drug development, contextualized through the synthesis of related, commercially significant active pharmaceutical ingredients (APIs). It is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction: The Significance of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The presence of the electron-withdrawing nitrile group significantly influences the reactivity of the pyridine ring, making it a versatile building block.[2] Derivatives of nicotinonitrile have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[2][3]
Within this important class of compounds, halogenated nicotinonitriles are particularly crucial as pharmaceutical intermediates. The halogen, typically chlorine, at an activated position (such as C2 or C6) acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups, which is a cornerstone of modern drug synthesis. 5-Chloro-2-(methylamino)nicotinonitrile exemplifies this utility, providing a pre-functionalized scaffold ready for subsequent chemical transformations in the synthesis of complex APIs.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is fundamental for its effective and safe use in a laboratory or manufacturing setting.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-(methylamino)pyridine-3-carbonitrile | |
| CAS Number | 140361-23-9 | |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Appearance | Off-white to yellow or brown powder/solid | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols |
Safety and Handling
5-Chloro-2-(methylamino)nicotinonitrile is a chemical that requires careful handling. The following hazards are identified based on available Safety Data Sheets (SDS).
| Hazard Type | GHS Hazard Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Skin Irritation | Causes skin irritation.[5][6] |
| Eye Irritation | Causes serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[4][6] |
Handling Protocol:
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of dust and vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspected prior to use), and safety glasses with side-shields or goggles.[5][7]
-
Contamination: Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling.[6][8] Contaminated clothing should be removed and washed before reuse.[5]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. Seek medical attention if irritation persists.[5][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]
-
Synthesis and Manufacturing
The synthesis of 5-Chloro-2-(methylamino)nicotinonitrile typically involves a multi-step process starting from more basic precursors. A common and logical synthetic strategy involves the formation of a 2-hydroxynicotinonitrile (or its tautomer, a pyridone) intermediate, followed by chlorination and subsequent amination.
General Synthetic Pathway
The causality behind this pathway is rooted in established pyridine chemistry. The 2-pyridone structure is readily accessible and its hydroxyl group can be efficiently converted into a reactive chloro leaving group. This chloro-substituted intermediate is then activated for nucleophilic substitution by the methylamino group.
Caption: General synthetic route to 5-Chloro-2-(methylamino)nicotinonitrile.
Detailed Protocol: Chlorination of a Pyridone Precursor
This protocol describes a representative chlorination step, a critical transformation in this synthetic sequence, based on established methods for converting 2-pyridones to 2-chloropyridines.[9]
Objective: To convert 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile to its 2-chloro derivative. This serves as a validated proxy for the chlorination step required in the synthesis of the title compound.
Materials:
-
2-Hydroxynicotinonitrile derivative (1 equivalent)
-
Phosphorus pentachloride (PCl₅) (3 equivalents)
-
Phosphorus oxychloride (POCl₃) (as solvent/reagent)
-
Crushed ice / Ice water
-
Ethanol/Dioxane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting 2-hydroxynicotinonitrile derivative (0.01 mol), PCl₅ (0.03 mol), and POCl₃ (5 mL).
-
Heating: Heat the mixture under reflux for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using a strong chlorinating agent like a PCl₅/POCl₃ mixture is to ensure the complete conversion of the relatively unreactive pyridone hydroxyl group to the chloride.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This step hydrolyzes the excess phosphorus halides and should be performed in a fume hood due to the evolution of HCl gas.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry it. Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/dioxane mixture, to yield the pure 2-chloro-nicotinonitrile derivative.[9]
Application as a Pharmaceutical Intermediate: A Nevirapine Case Study
The strategic value of chloro-nicotinonitrile intermediates is best illustrated by their use in the synthesis of major pharmaceuticals. While a specific blockbuster drug derived directly from 5-Chloro-2-(methylamino)nicotinonitrile may not be in the public domain, the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment, showcases the critical role of a closely related building block: 2-chloro-3-amino-4-picoline (CAPIC).[10] The underlying chemical principles are directly transferable.
The synthesis involves the coupling of two substituted pyridine rings, followed by an intramolecular cyclization to form the final tricyclic API.[10]
Caption: Simplified workflow for Nevirapine synthesis highlighting intermediate coupling.
In this process, the chlorine atom on the CAPIC intermediate serves as a leaving group in a condensation reaction, and the amino group provides the nucleophilicity for a subsequent ring-closing step.[10][11] This demonstrates the "self-validating" nature of such intermediates: the functional groups are precisely positioned to facilitate the desired bond formations in high yield. 5-Chloro-2-(methylamino)nicotinonitrile is designed with the same logic, providing both a leaving group (Cl) and a nucleophilic center (NHCH₃) on an activated pyridine ring, making it an ideal candidate for building analogous heterocyclic systems.
Analytical Characterization
The identity and purity of 5-Chloro-2-(methylamino)nicotinonitrile are confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Key signals include a sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch and bands in the 3300-3400 cm⁻¹ region for the N-H stretch of the secondary amine.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons on the pyridine ring, a signal for the N-H proton (which is D₂O exchangeable), and a signal (likely a doublet or singlet depending on coupling) for the methyl protons.
-
¹³C NMR: Would confirm the number of unique carbon atoms, including characteristic shifts for the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.
Conclusion
5-Chloro-2-(methylamino)nicotinonitrile is more than a simple chemical; it is a strategic tool in pharmaceutical synthesis. Its well-defined reactivity, stemming from the interplay of its chloro, methylamino, and nitrile functional groups, allows for the efficient and controlled construction of complex molecular architectures. By understanding its synthesis, properties, and the chemical logic behind its application—as exemplified by analogous intermediates in established drug manufacturing processes—researchers and drug development professionals can leverage this powerful building block to accelerate the discovery and production of new medicines.
References
- Lowcost, high yield synthesis of nevirapine. (2016). Google Patents.
- Method for making nevirapine. (2004). Google Patents.
-
The chemical structure of nevirapine. (n.d.). ResearchGate. Available at: [Link]
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. Available at: [Link]
-
Multicomponent reaction for the synthesis of novel nicotinonitrile analogues bearing imidazole or triazole moieties. (n.d.). SSRN. Available at: [Link]
-
5-chloro-2-Methylnicotinaldehyde. (n.d.). TianYuan Pharmaceutical Co.,Limited. Available at: [Link]
-
A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018, May 24). ResearchGate. Available at: [Link]
- Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
-
Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
6-Chloro-5-methylnicotinonitrile. (n.d.). PubChem. Available at: [Link]
-
Al-Ghorbani, M., et al. (2020). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 25(22), 5430. Available at: [Link]
-
Shamroukh, A. H., et al. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry. Available at: [Link]
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- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. US6680383B1 - Method for making nevirapine - Google Patents [patents.google.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Guide: Bioactivity & Synthetic Utility of 5-Chloro-2-(methylamino)nicotinonitrile
This technical guide details the bioactivity, synthetic utility, and pharmacophore profile of 5-Chloro-2-(methylamino)nicotinonitrile , a critical heterocyclic building block in medicinal chemistry.
Part 1: Executive Summary & Compound Profile
5-Chloro-2-(methylamino)nicotinonitrile is not typically a final drug product but a privileged scaffold intermediate . Its primary value in drug discovery lies in its role as a precursor to fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines .
These fused systems are bioisosteres of quinazolines and pteridines, serving as potent ATP-competitive inhibitors for various protein kinases (e.g., CDK4/6, PIM-1, MEK). The presence of the chlorine atom at the C5 position provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling), while the ortho-amino nitrile motif allows for rapid annulation.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 5-Chloro-2-(methylamino)pyridine-3-carbonitrile |
| CAS Number | 52583-87-6 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| Core Scaffold | Nicotinonitrile (3-cyanopyridine) |
| Key Functionality | Push-pull electronic system (Amino donor / Nitrile acceptor) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Part 2: Structural Pharmacology & Mechanism
The bioactivity of this molecule is defined by its contribution to the binding affinity of the final drug candidate. It functions as the ATP-binding hinge binder in kinase inhibitors.
The "Push-Pull" Pharmacophore
The molecule exhibits a specific electronic distribution that facilitates both chemical synthesis and biological binding:
-
H-Bond Donor (NH): The methylamino group acts as a hydrogen bond donor. In the final fused ring system, this often interacts with the "gatekeeper" residues or the hinge region of the kinase.
-
H-Bond Acceptor (CN / Ring N): The nitrile nitrogen and pyridine nitrogen serve as acceptors. Upon cyclization to a pyrimidine, these nitrogens mimic the N1 and N3 of adenine (the natural substrate of kinases).
-
Hydrophobic Handle (Cl): The 5-chloro substituent occupies hydrophobic pockets within the enzyme active site or serves as a reactive site to attach solubilizing groups (e.g., piperazines).
Pathway Visualization: From Scaffold to Kinase Inhibitor
The following diagram illustrates how this core transforms into a bioactive CDK/PIM kinase inhibitor.
Caption: Synthesis of bioactive kinase inhibitors starting from the 5-chloro-2-(methylamino)nicotinonitrile core.
Part 3: Bioactivity Profile of Derived Scaffolds
While the title compound has low standalone potency, its derivatives exhibit high bioactivity.
PIM-1 Kinase Inhibition
Derivatives synthesized from this core have shown nanomolar potency against PIM-1 kinase , a proto-oncogene overexpressed in leukemia and prostate cancer.
-
Mechanism: The fused pyridopyrimidine occupies the ATP binding pocket.
-
Potency Data: Analogs have demonstrated IC₅₀ values as low as 11.4 nM against PIM-1, inducing apoptosis in MCF-7 breast cancer cell lines [1].
CDK4/6 Inhibition (Palbociclib Analogs)
The core structure is homologous to the intermediate used in the synthesis of Palbociclib (Ibrance) .
-
Role: The 2-amino-pyridine nitrogen aligns with the hinge region Valine residue (Val96 in CDK6).
-
Activity: Inhibition of G1-S phase cell cycle progression.
Comparative Activity Table (Derivatives)
| Derivative Class | Target | IC₅₀ / Activity | Biological Effect | Ref |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 11.4 nM | Apoptosis induction (97.8%) | [1] |
| Pyrido[2,3-d]pyrimidine | HepG2 Cells | 1.13 µM | Cytotoxicity (Liver Cancer) | [1] |
| Fused Pyridopyrimidinone | CDK4 | < 50 nM | G1 Cell Cycle Arrest | [2] |
Part 4: Experimental Protocols
Synthesis of 5-Chloro-2-(methylamino)nicotinonitrile
Rationale: This protocol utilizes Nucleophilic Aromatic Substitution (S_NAr). The nitrile group at C3 activates the C2-chlorine for displacement.
Materials:
-
2,5-Dichloronicotinonitrile (1.0 eq)
-
Methylamine (2.0 M in THF, 2.5 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Solvent: THF or Ethanol
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,5-dichloronicotinonitrile (1.73 g, 10 mmol) in dry THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add the Methylamine solution (12.5 mL, 25 mmol) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol to yield the title compound as a pale yellow solid.
-
Expected Yield: 85–92%
-
Validation: ¹H NMR (DMSO-d₆) should show a doublet for the NH-methyl group at ~2.9 ppm and two aromatic protons.
-
Cyclization to Pyrido[2,3-d]pyrimidine (Bioactive Core)
Rationale: This step converts the intermediate into the bioactive kinase inhibitor scaffold using formamide as a C1 source [3].
Step-by-Step Protocol:
-
Setup: Mix 5-Chloro-2-(methylamino)nicotinonitrile (1.0 eq) with Formamide (excess, 10 eq) in a sealed tube.
-
Heating: Heat the mixture to 140–160°C for 6–8 hours. The high temperature is required to drive the condensation and subsequent annulation.
-
Isolation: Cool the reaction to room temperature. Pour the mixture into ice-cold water.
-
Filtration: The product (4-amino or 4-oxo derivative depending on conditions) will precipitate. Filter and wash with cold water.
Part 5: References
-
Tantawy, E. S., et al. (2024).[1] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances, 14, 11850-11868.
-
Toledo, M. A., et al. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, 24(22), 4161.
-
Vachhani, D. D., et al. (2015). "Formamide: A versatile reagent in organic synthesis." Tetrahedron, 71(35), 5647-5698.
Sources
An In-depth Technical Guide to a Chloro-Substituted Methylaminonicotinonitrile
A Note on the Subject Compound: Initial research for "5-Chloro-2-(methylamino)nicotinonitrile" did not yield a specific CAS Registry Number or dedicated experimental data. Consequently, this guide will focus on the closely related and documented isomer, 6-Chloro-2-(methylamino)pyridine-3-carbonitrile (CAS No. 1187190-73-3) . This structural analog provides a valuable reference for understanding the chemical and physical properties, synthesis, and potential applications of this class of compounds. The structural difference, the position of the chloro substituent on the pyridine ring, is expected to influence its electronic properties and reactivity, a factor that will be considered in the discussions.
Chemical Identity and Physicochemical Properties
6-Chloro-2-(methylamino)pyridine-3-carbonitrile is a substituted nicotinonitrile, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1][2] The presence of a chloro group, a methylamino group, and a nitrile group on the pyridine core imparts a unique combination of electronic and steric properties that are of significant interest to researchers.
Table 1: Physicochemical Properties of 6-Chloro-2-(methylamino)pyridine-3-carbonitrile
| Property | Value | Source |
| CAS Registry Number | 1187190-73-3 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.60 g/mol | [3] |
| IUPAC Name | 6-chloro-2-(methylamino)pyridine-3-carbonitrile | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 1.9 | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted nicotinonitriles often involves the construction of the pyridine ring through condensation reactions or the modification of a pre-existing pyridine scaffold. A plausible and commonly employed synthetic route to 6-Chloro-2-(methylamino)pyridine-3-carbonitrile would involve a nucleophilic aromatic substitution reaction on a suitable dichlorinated precursor.
Proposed Synthetic Protocol
This protocol is based on established methodologies for the synthesis of related 2-aminonicotinonitrile derivatives.[4]
Step 1: Synthesis of 2,6-Dichloronicotinonitrile
The starting material, 2,6-dichloronicotinonitrile, can be prepared from 2,6-dihydroxynicotinonitrile through a two-step process involving chlorination with a reagent such as phosphorus oxychloride (POCl₃).
Step 2: Regioselective Monosubstitution with Methylamine
The key step involves the regioselective reaction of 2,6-dichloronicotinonitrile with methylamine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the nitrile group.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloronicotinonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.
-
Addition of Methylamine: To the stirred solution, add a solution of methylamine (1.1-1.5 eq) in the same solvent dropwise at room temperature. The use of an excess of methylamine can help to drive the reaction to completion and minimize the formation of the disubstituted product.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired 6-Chloro-2-(methylamino)pyridine-3-carbonitrile.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like acetonitrile or THF are chosen to avoid any competing reactions with the nucleophile.
-
Stoichiometry: A slight excess of methylamine is used to ensure complete conversion of the starting material and to favor the monosubstituted product.
-
Temperature: The reaction is typically carried out at room temperature to control the regioselectivity. Higher temperatures might lead to the formation of the disubstituted byproduct.
Synthesis Workflow Diagram
Caption: Figure 1: Proposed synthesis of 6-Chloro-2-(methylamino)nicotinonitrile.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 3.0-3.3 ppm.- A doublet for the proton at C4 (δ ~6.8-7.2 ppm).- A doublet for the proton at C5 (δ ~7.8-8.2 ppm).- A broad singlet for the NH proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 28-32 ppm.- A signal for the nitrile carbon (CN) around δ 115-120 ppm.- Signals for the pyridine ring carbons, with the carbon bearing the chloro group (C6) expected at a lower field. |
| IR (Infrared) | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹.- N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-Cl stretching vibration in the fingerprint region. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (167.60 g/mol ).- An isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, characteristic of the presence of one chlorine atom. |
Safety and Handling
Based on the GHS hazard statements for related compounds, 6-Chloro-2-(methylamino)pyridine-3-carbonitrile should be handled with care in a well-ventilated laboratory environment.[1]
GHS Hazard Information (Predicted):
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
Applications in Research and Drug Development
Nicotinonitrile derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] The 2-aminonicotinonitrile scaffold, in particular, is a privileged structure in drug discovery.
The introduction of a methylamino group at the 2-position and a chloro atom at the 6-position of the nicotinonitrile core can significantly influence the molecule's interaction with biological targets. The methylamino group can act as a hydrogen bond donor and acceptor, while the chloro group can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and pharmacokinetic profile.
While specific biological targets for 6-Chloro-2-(methylamino)pyridine-3-carbonitrile have not been reported, its structural features suggest potential for investigation in several therapeutic areas:
-
Kinase Inhibition: Many nicotinonitrile derivatives have been developed as kinase inhibitors for the treatment of cancer. The pyridine ring can mimic the adenine region of ATP, and the substituents can be tailored to achieve selectivity for specific kinases.
-
Antimicrobial Agents: The pyridine and nitrile moieties are present in various antimicrobial compounds. This scaffold could serve as a starting point for the development of new antibacterial or antifungal agents.[2]
-
Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The physicochemical properties of this compound, as indicated by its predicted XLogP3 value, suggest it may have the potential for CNS activity.
Further research is required to elucidate the specific biological activities and mechanisms of action of 6-Chloro-2-(methylamino)pyridine-3-carbonitrile.
Conclusion
6-Chloro-2-(methylamino)pyridine-3-carbonitrile represents an interesting and synthetically accessible derivative of the versatile nicotinonitrile scaffold. While specific experimental data for this particular isomer is limited, this guide provides a comprehensive overview based on the properties of its close analog and the well-established chemistry of this compound class. Its structural features suggest a high potential for applications in drug discovery and materials science, warranting further investigation into its synthesis, characterization, and biological evaluation.
References
[1] PubChem. 6-Chloro-2-methylnicotinonitrile. National Center for Biotechnology Information. [Link] [3] Chemcd. 6-chloro-2-(methylamino)pyridine-3-carbonitrile 1187190-73-3. [Link] Chemoraga, Inc. 6-CHLORO-2-(METHYLAMINO)PYRIDINE-3-CARBONITRILE. [Link] [2] El-Sayed, M. A. A.; et al. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. 2022, 43, 76-82. [4] U.S. Patent 3,917,624. Process for producing 2-amino-nicotinonitrile intermediates. 1975. [6] Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2018, 23(6), 1279. [7] Supporting Information for "A General and Efficient Method for the N-Oxidation of Pyridines". The Royal Society of Chemistry. [8] Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [9] PubChem. 6-Chloro-5-methylnicotinonitrile. National Center for Biotechnology Information. [Link] [10] Hassan, E. S.; et al. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. bioRxiv. 2023. Safety Data Sheet according to UK REACH. Kreisel. 2025. [11] CN113234077B - Synthesis method of 2-amino-6-chloropurine. Google Patents. 6-chloro-2-[(pyridin-3-yl)amino]pyridine-3-carboxylic acid hydrochloride. Sigma-Aldrich. [12] SAFETY DATA SHEET. Marathon Petroleum. 2023. [5] Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. Molecules. 2022, 27(6), 1851.
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- 10. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]
- 11. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 12. chemmanagement.ehs.com [chemmanagement.ehs.com]
Methodological & Application
Application Notes & Protocols: 5-Chloro-2-(methylamino)nicotinonitrile as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Chloro-2-(methylamino)nicotinonitrile, a highly functionalized pyridine derivative, as a strategic building block for organic synthesis. Its utility is primarily anchored in the orthogonal reactivity of its key functional groups: a chloro substituent amenable to palladium-catalyzed cross-coupling, and a 2-amino-3-cyano pyridine core primed for cyclization reactions. This document furnishes researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and field-proven protocols for leveraging this scaffold in the synthesis of complex heterocyclic systems. We will detail methodologies for C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, as well as classic cyclization strategies for constructing fused ring systems like pyrido[2,3-d]pyrimidines, which are prevalent in pharmacologically active molecules.[1][2][3]
Introduction: The Strategic Value of 5-Chloro-2-(methylamino)nicotinonitrile
The substituted 2-aminopyridine framework is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][4] 5-Chloro-2-(methylamino)nicotinonitrile (1) is a particularly valuable starting material due to its distinct reactive centers, which can be addressed selectively to build molecular complexity.
-
C5-Chloro Group: This site is the primary handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The presence of chlorine, a common halogen in pharmaceutical compounds, makes this a synthetically accessible and reactive site.[5][6]
-
C2-Methylamino and C3-Nitrile Groups: The juxtaposition of an amino and a nitrile group provides a classic synthon for the construction of fused heterocyclic rings. This "amino-nitrile" motif is a gateway to a vast chemical space of fused pyrimidines, a core structure in many kinase inhibitors.[7][8]
This guide will focus on the practical application of this building block, emphasizing the causality behind protocol design to ensure robust and reproducible outcomes.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The chlorine atom at the C5 position serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between organohalides and organoboron compounds.[9][10][11] This reaction is instrumental in synthesizing biaryl and hetero-biaryl motifs common in drug discovery.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][12] The choice of base is critical, as it facilitates the transmetalation step by forming a more nucleophilic boronate species.[11] Ligands on the palladium center, such as phosphines, are crucial for stabilizing the catalyst and modulating its reactivity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of various aryl- and heteroarylboronic acids with 5-Chloro-2-(methylamino)nicotinonitrile.
Materials:
-
5-Chloro-2-(methylamino)nicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene/Water 4:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask or reaction vial, add 5-Chloro-2-(methylamino)nicotinonitrile, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-(methylamino)nicotinonitrile.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2%) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 88-96 |
| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | 1,4-Dioxane | 90 | 80-90 |
| Pyridin-4-ylboronic acid | PdCl₂(dppf) (2%) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 75-85 |
Note: Yields are illustrative and depend on specific substrates and optimization.[12]
Visualization: Suzuki-Miyaura Catalytic Cycle
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Troubleshooting & Optimization
Troubleshooting low conversion rates in 5-Chloro-2-(methylamino)nicotinonitrile reactions
Status: Operational
Ticket ID: T-SNAR-PYR-005
Subject: Troubleshooting Low Conversion Rates in
Executive Summary
The synthesis of 5-chloro-2-(methylamino)nicotinonitrile via nucleophilic aromatic substitution (
This guide moves beyond basic recipe following. It dissects the chemical causality of low conversion rates and provides a self-validating protocol to ensure high yields (>85%).
Part 1: Diagnostic Modules (The "Why" Behind the Failure)
Module A: The Stoichiometry Trap (Reaction Stalls at ~50%)
Symptom: The reaction starts fast but plateaus at 50-60% conversion, regardless of time.
Root Cause: Nucleophile Scavenging by Byproduct.
The reaction generates Hydrogen Chloride (HCl) as a byproduct. If you use exactly 1.0 equivalent of methylamine, the generated HCl immediately protonates the remaining methylamine, forming Methylamine Hydrochloride (
-
The Fix: You must use at least 2.0 to 2.5 equivalents of methylamine (one to react, one to scavenge HCl) OR use 1.1 equivalents of methylamine with an auxiliary base (e.g., Triethylamine or DIPEA) to sponge up the protons.[1]
Module B: The Activation Barrier (Reaction is Too Slow)
Symptom: Starting material remains unreacted after 24 hours; low conversion (<10%).[1] Root Cause: Leaving Group & Solvent Mismatch. If you are using 2,5-dichloronicotinonitrile as the precursor, the chloride leaving group is a "hard" base but a poor leaving group compared to fluoride.[2] In protic solvents (like Ethanol or Methanol), the solvent forms hydrogen bonds with the nucleophile (methylamine), creating a "solvation shell" that reduces its reactivity.[1][2]
-
The Fix: Switch to a polar aprotic solvent (DMF, DMSO, or NMP).[1][2] These solvents solvate the cation (
/ ) but leave the nucleophile "naked" and highly reactive. -
Advanced Tip: If using the chloro-precursor, heating to 60-80°C is often required. If you need room temperature kinetics, switch the starting material to 5-chloro-2-fluoronicotinonitrile .[1]
Module C: The Hydrolysis Risk (Impurity Formation)
Symptom: Conversion is high, but yield is low; appearance of a polar impurity by LCMS (
-
The Fix: Use anhydrous conditions. Use Methylamine in THF or Ethanol rather than 40% aqueous methylamine. Keep reaction temperatures below 90°C.
Part 2: The "Gold Standard" Protocol
This protocol is designed to be self-validating . It includes checkpoints to verify the chemistry is working before you commit to the full workup.
Precursor: 2,5-Dichloronicotinonitrile Reagents: Methylamine (2M in THF), Triethylamine (TEA), Acetonitrile (MeCN).[1][2]
Step-by-Step Methodology
-
Setup: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 2,5-dichloronicotinonitrile (1.0 eq) in anhydrous Acetonitrile (5-10 volumes).
-
Base Addition: Add Triethylamine (1.5 eq).
-
Checkpoint: The solution should remain clear. TEA acts as the proton sponge.
-
-
Nucleophile Addition: Dropwise, add Methylamine (2M in THF) (1.2 eq).
-
Observation: A slight exotherm is normal.
-
-
Reaction: Heat the mixture to 60°C for 4-6 hours.
-
Workup (Precipitation Method):
-
Isolation: Filter the solid, wash with water (to remove TEA[1]·HCl salts), and dry under vacuum.
Part 3: Troubleshooting Matrix
| Observation | Likely Cause | Corrective Action |
| Stalls at 50% Conversion | Stoichiometry (HCl poisoning) | Add 1.0 eq of DIPEA or TEA. |
| No Reaction (0-5%) | Solvent H-bonding / Low Temp | Switch solvent to DMF/DMSO; Increase temp to 80°C. |
| New Peak (M+18) | Nitrile Hydrolysis to Amide | Switch from aq.[1] methylamine to MeNH2 in THF/EtOH. |
| New Peak (M+14) | Over-methylation (rare) | Reduce equivalents of amine; ensure temp <80°C. |
| Regio-isomer formed | Attack at C-5 (rare) | Lower temperature.[1] C-2 is kinetically favored. |
Part 4: Decision Tree & Mechanism Visualization
The following diagram illustrates the logical flow for troubleshooting low conversion, based on the specific chemical properties of the chloronicotinonitrile scaffold.
Caption: Logic flow for diagnosing low conversion in 2,5-dichloronicotinonitrile
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use 5-chloro-2-fluoronicotinonitrile instead? A: Yes, and it is highly recommended if your budget allows.[1] The C-F bond is stronger, but the high electronegativity of fluorine creates a stronger dipole, stabilizing the Meisenheimer intermediate and significantly lowering the activation energy. This allows the reaction to proceed at room temperature, reducing the risk of nitrile hydrolysis [1].
Q: Why is the substitution regioselective for the 2-position and not the 5-position? A: The 2-position is ortho to the ring nitrogen and ortho to the electron-withdrawing nitrile group. Both features pull electron density away from C-2, making it highly electrophilic.[1][2] The 5-position is meta to both activating groups, making it significantly less reactive toward nucleophilic attack [2].
Q: My product is oiling out instead of precipitating. What do I do? A: This often happens if residual DMF/DMSO is present.
-
Decant the water.
-
Dissolve the oil in Ethyl Acetate.
-
Wash the organic layer 3x with water (to pull out the DMF) and 1x with Brine.
-
Dry over
and evaporate. The solid should form upon concentration.
References
-
BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from [1][2]
-
WuXi Biology. (2025).[1] SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Retrieved from [1][2]
-
KPU Pressbooks. (2024). Nucleophilic Aromatic Substitution: SNAr Mechanism and Leaving Group Effects. Retrieved from [1][2]
-
Royal Society of Chemistry. (2025). Directed nucleophilic aromatic substitution reaction and regioselectivity. Retrieved from [1][2]
Sources
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 5-Chloro-2-(methylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(methylamino)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural characterization is a critical step in its synthesis and application. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, revealing the presence of key functional groups. This guide provides a detailed analysis of the expected characteristic IR absorption peaks for 5-Chloro-2-(methylamino)nicotinonitrile, a comparison with structurally related compounds, and a standardized protocol for experimental data acquisition.
As a senior application scientist, this guide is structured to provide not just data, but a logical framework for interpreting the vibrational spectra of this and similar molecules. The predictions herein are based on established group frequencies and data from analogous structures, offering a robust starting point for experimental verification.
Molecular Structure and Key Functional Groups
The interpretation of an IR spectrum is fundamentally linked to the molecular structure. The key functional groups in 5-Chloro-2-(methylamino)nicotinonitrile that will give rise to characteristic absorption bands are the nitrile (C≡N), the secondary amine (N-H), the aromatic pyridine ring, and the carbon-chlorine bond (C-Cl).
Figure 1. Molecular structure of 5-Chloro-2-(methylamino)nicotinonitrile with key functional groups highlighted.
Predicted IR Absorption Peaks for 5-Chloro-2-(methylamino)nicotinonitrile
The following table outlines the predicted characteristic IR absorption peaks for 5-Chloro-2-(methylamino)nicotinonitrile based on established group frequency correlations.[1][2][3][4][5]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | Secondary Amine | 3500 - 3300 | Medium | A single, sharp peak is expected for a secondary amine.[1] |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak | Typically appears as multiple weak bands.[2][6] |
| Aliphatic C-H Stretch | Methyl Group | 2950 - 2850 | Medium | Characteristic of the methyl group attached to the amine.[1] |
| C≡N Stretch | Nitrile | 2260 - 2220 | Medium | The position can be influenced by conjugation with the aromatic ring.[1][7] |
| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Strong | Multiple bands are expected due to the substituted pyridine ring.[2][6] |
| N-H Bend | Secondary Amine | 1650 - 1580 | Medium | Can sometimes overlap with aromatic C=C stretching bands. |
| C-N Stretch | Aryl Amine | 1335 - 1250 | Strong | A strong absorption is characteristic of the C-N bond of an aromatic amine. |
| C-Cl Stretch | Chloroalkane | 850 - 550 | Medium | The exact position can vary based on the overall molecular structure.[4][5] |
| Aromatic C-H Bend | Pyridine Ring | 900 - 675 | Strong | The pattern of these out-of-plane ("oop") bending bands can be indicative of the substitution pattern on the aromatic ring.[2][6] |
Comparative IR Spectra Analysis
To provide context for the predicted spectrum, it is useful to compare it with the known spectra of structurally related molecules.
| Compound | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 5-Chloro-2-(methylamino)nicotinonitrile (Predicted) | 3500 - 3300 | 2260 - 2220 | 1600 - 1400 | 850 - 550 |
| N-Methylaniline[8][9][10][11][12] | ~3411 | N/A | Multiple bands in the 1600-1400 region | N/A |
| Benzonitrile[7] | N/A | ~2230 | Multiple bands in the 1600-1400 region | N/A |
| 5-Chlorovaleronitrile[13] | N/A | ~2250 | N/A | Present, but specific value not highlighted in provided data. |
Analysis of Expected Spectral Features:
-
N-H Region: The spectrum of 5-Chloro-2-(methylamino)nicotinonitrile should exhibit a single N-H stretching band, similar to N-methylaniline, which presents a peak around 3411 cm⁻¹.[8] This contrasts with primary amines like aniline, which show two N-H stretching bands.
-
Nitrile Region: The C≡N stretch is expected to be a sharp, medium-intensity peak between 2260 and 2220 cm⁻¹. Its position is influenced by electronic effects from the ring and its substituents. Studies on aromatic nitriles show this peak is sensitive to its local environment.[7][14]
-
Aromatic Region: The 1600-1400 cm⁻¹ region will likely contain multiple sharp peaks of varying intensities corresponding to the C=C stretching vibrations within the pyridine ring. The substitution pattern will influence the exact positions and relative intensities of these bands.
-
Fingerprint Region: The region below 1400 cm⁻¹ will be complex, containing the strong C-N stretching vibration, various C-H bending modes, and the C-Cl stretch. The C-Cl stretch typically appears in the lower frequency range of 850-550 cm⁻¹.[4][5]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a standard procedure for obtaining an IR spectrum of a solid sample such as 5-Chloro-2-(methylamino)nicotinonitrile using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is often preferred for its minimal sample preparation and ease of use.
Figure 2. Workflow for acquiring an FTIR spectrum using the ATR method.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically with a diamond or germanium crystal, should be clean.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient atmosphere. This spectrum accounts for absorptions from CO₂ and water vapor in the air, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount (typically a few milligrams) of the solid 5-Chloro-2-(methylamino)nicotinonitrile powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's anvil onto the sample to ensure good contact between the sample and the ATR crystal. Consistent and adequate pressure is crucial for a high-quality spectrum.
-
Sample Spectrum Collection: Initiate the scan to collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction may be applied to account for the wavelength-dependent depth of penetration of the IR beam. A baseline correction can also be performed to flatten the spectrum.
-
Cleaning: After data collection, raise the anvil and thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Conclusion
The predicted IR spectrum of 5-Chloro-2-(methylamino)nicotinonitrile is characterized by distinct absorption bands corresponding to its secondary amine, nitrile, substituted pyridine ring, and chloro functional groups. By understanding these characteristic peaks and comparing them to the spectra of related compounds, researchers can effectively use IR spectroscopy to confirm the identity and purity of this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality data for verification. This guide serves as a foundational tool for the spectroscopic analysis of 5-Chloro-2-(methylamino)nicotinonitrile in a research and development setting.
References
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]
-
NIST. Aniline, N-methyl- - the NIST WebBook. Available at: [Link]
-
NIST. Aniline, N-methyl- - the NIST WebBook. Available at: [Link]
-
SpectraBase. N-Methyl aniline. Available at: [Link]
-
WebSpectra. IR Absorption Table. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
NIST. 5-Chlorovaleronitrile - the NIST WebBook. Available at: [Link]
-
Chemistry LibreTexts. 14.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
NIH. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. Available at: [Link]
-
MDPI. Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Available at: [Link]
-
Wikipedia. Infrared spectroscopy correlation table. Available at: [Link]
-
University of California, Davis. IR Chart. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
NIH. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem. Available at: [Link]
-
PubMed. Infrared spectra of substituted polycylic aromatic hydrocarbons. Available at: [Link]
-
International Journal of Science and Research Methodology. Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. Available at: [Link]
-
JOCPR. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available at: [Link]
-
ResearchGate. Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. Available at: [Link]
-
SpectraBase. 5-Chloro-dermorubin - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
-
NIH. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem. Available at: [Link]
-
ResearchGate. An infrared study of the nitro—nitrito linkage isomerization in solid nitro- and nitritopentamminecobalt(III) chloride. Available at: [Link]
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Comparative Yield Analysis of Nicotinonitrile Synthesis Pathways
Strategic Overview
Nicotinonitrile (3-cyanopyridine) is a linchpin intermediate in the synthesis of niacin (Vitamin B3) and a critical scaffold in agrochemical and pharmaceutical discovery. While the industrial demand is met almost exclusively by the ammoxidation of 3-picoline, laboratory and medicinal chemistry applications often require alternative routes that prioritize functional group tolerance or avoid gas-phase reactors.
This guide provides a technical comparison of the three primary synthesis pathways, analyzing yield, atom economy, and scalability. It moves beyond simple recipe listing to explore the mechanistic causality determining yield outcomes.
Pathway I: Ammoxidation of 3-Picoline (The Industrial Benchmark)
Best For: Commodity-scale production, continuous flow systems. Yield Potential: 85–95% Atom Economy: High (Water is the primary byproduct).
Mechanism & Causality
This reaction proceeds via a heterogeneous oxidative ammonolysis mechanism, typically over Vanadium Pentoxide (
-
Activation: The lattice oxygen of the catalyst abstracts hydrogen from the methyl group of 3-picoline, forming an adsorbed allylic-like species.
-
Insertion: Ammonia reacts with the activated species to form an imine intermediate.
-
Dehydrogenation: Rapid oxidative dehydrogenation yields the nitrile.
Critical Insight: The selectivity relies on the "Mars-van Krevelen" mechanism where the catalyst lattice supplies oxygen. If the gas-phase oxygen concentration is too high, over-oxidation to
Laboratory Fixed-Bed Reactor Protocol
Note: This protocol simulates industrial conditions on a bench scale.
Equipment:
-
Quartz or Stainless Steel Fixed-Bed Tubular Reactor (ID: 15–20 mm).
-
Pre-heater zone packed with inert SiC.
-
Catalyst bed:
(10 wt% loading).
Procedure:
-
Catalyst Activation: Calcine the catalyst at 450°C under air flow (50 mL/min) for 4 hours to ensure full oxidation state (
). -
Feed Preparation: Prepare a liquid feed of 3-picoline and water (ratio 1:4 wt/wt). Water acts as a heat sink to prevent hot spots.
-
Reaction Conditions:
-
Temperature: 360–380°C (Critical window: <360°C leads to incomplete conversion; >400°C degrades yield).
-
Pressure: Atmospheric.
-
GHSV (Gas Hourly Space Velocity): 2000–3000
. -
Molar Ratio: 3-Picoline :
: Air = 1 : 3 : 20.
-
-
Execution: Pump the liquid feed into the pre-heater while co-feeding ammonia and air.
-
Collection: Pass the reactor effluent through a chilled water condenser (4°C) and a subsequent ice trap to collect the solid/liquid nicotinonitrile.
-
Purification: Recrystallize the crude solid from toluene or ethanol.
Pathway II: Dehydration of Nicotinamide (The Pharma/Lab Standard)
Best For: High-purity lab synthesis, converting amide side-products. Yield Potential: 90–98% Atom Economy: Moderate (Loss of water + reagent waste).
Mechanism & Causality
The transformation relies on converting the amide oxygen into a good leaving group. While
Critical Insight: The reaction is driven by the formation of a highly electrophilic iminium triflate intermediate, which undergoes rapid E2 elimination by the base (
Protocol: Triflic Anhydride Dehydration
Reagents: Nicotinamide (1.0 equiv), Triflic Anhydride (
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with
. Add Nicotinamide (1.22 g, 10 mmol) and dry DCM (20 mL). -
Base Addition: Add
(3.5 mL, 25 mmol) and cool the solution to 0°C. -
Activation: Add
(1.85 mL, 11 mmol) dropwise over 10 minutes. Caution: Exothermic.-
Observation: The solution may turn slightly yellow/orange.
-
-
Reaction: Remove ice bath and stir at 25°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated
(20 mL). Extract with DCM (3 x 20 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Flash chromatography (Silica, 20% EtOAc/Hexane) yields pure nicotinonitrile.
Pathway III: Pd-Catalyzed Cyanation (The Synthetic Utility)
Best For: Late-stage functionalization, medicinal chemistry libraries. Yield Potential: 85–96% Atom Economy: Low (Stoichiometric salt waste).
Mechanism & Causality
Traditional Rosenmund-von Braun reactions use stoichiometric CuCN at high temps (200°C). The modern approach uses Palladium(0) catalysis with Potassium Hexacyanoferrate(II) (
Critical Insight:
Protocol: Pd-Catalyzed Cyanation
Reagents: 3-Bromopyridine (1.0 equiv),
Procedure:
-
Catalyst Pre-mix: In a glovebox or under argon flow, mix 3-Bromopyridine (158 mg, 1 mmol),
(211 mg, 0.5 mmol), and (106 mg, 1 mmol) in a reaction vial. -
Catalyst Addition: Add
(4.5 mg) and dppf (22 mg). -
Solvent: Add dry DMA (3 mL). Cap the vial tightly.
-
Reaction: Heat to 120°C for 12 hours.
-
Why 120°C? High temperature is required to break the strong Fe-CN bonds to release active cyanide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Filter through a Celite pad to remove insoluble iron salts.
-
Purification: Separate layers, wash organics with LiCl solution (to remove DMA), dry, and concentrate. Purify via column chromatography.[1]
Comparative Analysis
| Feature | Ammoxidation (3-Picoline) | Dehydration (Nicotinamide) | Pd-Cyanation (3-Bromopyridine) |
| Yield | 85–95% | 90–98% | 85–96% |
| Reagent Cost | Low (Ammonia, Air) | Medium ( | High (Pd catalyst, Ligands) |
| Atom Economy | Excellent | Moderate | Poor |
| Scalability | Industrial (Tons) | Kilo-lab | Gram-scale |
| Safety Profile | High Temp/Pressure | Corrosive Reagents | Heavy Metals, Low CN toxicity |
| Key Constraint | Requires gas-phase reactor | Requires Amide precursor | Requires Aryl Halide |
Visualizations
Ammoxidation Catalytic Cycle (Mars-van Krevelen)
Figure 1: The Mars-van Krevelen mechanism for industrial ammoxidation. The catalyst lattice oxygen is consumed and replenished by air.
Comparative Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthesis pathway based on available starting materials.
References
-
Industrial Ammoxid
-
Dehydr
- Title: A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions
- Source: Synthesis (Thieme Connect)
-
URL:[Link]
-
Palladium Catalyzed Cyan
-
Green Chemistry Approaches
Sources
- 1. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]
- 2. chimia.ch [chimia.ch]
- 3. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-(methylamino)nicotinonitrile
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Chloro-2-(methylamino)nicotinonitrile. As a chlorinated organic nitrile, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 5-Chloro-2-(methylamino)nicotinonitrile is fundamental to appreciating the necessity of these disposal procedures. While a specific Safety Data Sheet (SDS) for this exact compound may vary between suppliers, its classification can be inferred from structurally similar chlorinated and nitrile-containing molecules. It is imperative to always consult the specific SDS provided by your supplier before handling.
Based on analogous compounds, the primary hazards are summarized below.
| Hazard Category | Classification | Associated Risks & Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][2][3] | The nitrile group (-CN) can be toxic, and the chlorinated aromatic structure can pose significant health risks upon exposure. |
| Skin Corrosion / Irritation | Causes skin irritation.[1][4] | Halogenated organic compounds can be irritating to the skin upon direct contact. |
| Eye Damage / Irritation | Causes serious eye irritation or damage.[1][2][5] | Direct contact with the eyes can lead to significant and potentially irreversible damage. |
| Respiratory Hazard | May cause respiratory irritation.[1][5] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Environmental Hazard | Toxic to aquatic organisms.[2] | Release into the environment must be strictly avoided to prevent harm to aquatic ecosystems.[2][6] |
Upon thermal decomposition, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and hydrogen chloride (HCl) gas can be released.[7]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the waste or the primary chemical, ensure the following PPE is worn to create a barrier between you and the potential hazard:
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected prior to use and changed immediately if contaminated.[6][8]
-
Eye/Face Protection : Safety glasses with side shields or chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[2]
-
Skin and Body Protection : A flame-resistant lab coat must be worn and kept buttoned. Ensure full coverage of arms.[6]
-
Respiratory Protection : All handling of the solid compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation.[1]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation significantly increases disposal costs and environmental risk.
Step-by-Step Collection Procedure
-
Designate a Satellite Accumulation Area (SAA) : Identify a specific location within the laboratory, under the control of the operator, where hazardous waste will be accumulated. This area must be clearly marked.
-
Select Appropriate Waste Containers :
-
For Solid Waste (e.g., unused reagent, contaminated consumables like weigh paper): Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
For Liquid Waste (e.g., solutions containing the compound): Use a sealable, leak-proof container with a screw cap. Glass or HDPE is typically appropriate. Do not use metal containers for acidic solutions .[8]
-
For Sharps Waste (e.g., contaminated needles): Dispose of these in a designated, puncture-proof sharps container.[8]
-
-
Label the Container (Before Use) : The waste container must be labeled with the words "HAZARDOUS WASTE" before any waste is added.[9] The label must also include:
-
The full, specific names of all constituents (e.g., "5-Chloro-2-(methylamino)nicotinonitrile," "Methanol"). Do not use abbreviations or chemical formulas.[9]
-
The approximate percentage of each constituent.
-
The date waste was first added to the container.
-
-
Segregate the Waste Stream : This is a critical regulatory and safety requirement.
-
Halogenated vs. Non-Halogenated : Waste containing 5-Chloro-2-(methylamino)nicotinonitrile is a halogenated organic waste . It MUST be collected separately from non-halogenated organic waste.[9] This is due to both safety considerations and differences in disposal methods and costs.[9]
-
Incompatibilities : Do not mix this waste with strong oxidizing agents, acids, or bases unless the reaction has been fully quenched and neutralized as part of a documented experimental procedure. Nitriles are incompatible with strong acids, which can generate heat and toxic gas.[10]
-
-
Adding Waste to the Container :
-
Disposal of Contaminated Labware and PPE :
-
Grossly Contaminated Items : Disposable items like gloves, bench paper, and paper towels with significant contamination should be collected in the designated solid hazardous waste container.
-
Empty Containers : The original reagent bottle, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[6] After rinsing, the container can be managed for recycling or disposal, but first, the label must be defaced to prevent misuse.[11]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 5-Chloro-2-(methylamino)nicotinonitrile.
Caption: Decision workflow for segregating and containerizing waste.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area : Restrict access to the spill area. Remove all sources of ignition.[6]
-
Don Appropriate PPE : Before attempting cleanup, wear the full PPE described in Section 2.
-
Contain and Clean :
-
For solid spills , carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[1]
-
For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[6]
-
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Final Disposal Pathway
Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous waste.[12] Therefore, it cannot be disposed of in regular trash or down the drain.[6][13]
-
Professional Disposal : The collected and properly labeled hazardous waste must be disposed of through your institution's EH&S program or a licensed hazardous waste disposal contractor.[12]
-
Treatment Method : The preferred disposal method is typically controlled incineration at a permitted facility, often with flue gas scrubbing to handle the hazardous decomposition products.[6] Landfilling is not an appropriate disposal method for this type of waste.[12]
By following this guide, you contribute to a safer laboratory environment and ensure that chemical wastes are managed in a way that is both scientifically sound and environmentally responsible.
References
-
PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? (n.d.). Available at: [Link]
-
NITRILES - CDC Stacks. (n.d.). Available at: [Link]
-
MATERIAL SAFETY DATA SHEET. (2012, August 6). Available at: [Link]
-
Hazardous & Regulated Waste Management Guide - Western Kentucky University. (n.d.). Available at: [Link]
-
Nitriles Waste Compatibility - CP Lab Safety. (n.d.). Available at: [Link]
-
HAZARDOUS WASTE MANAGEMENT CHAPTER 0400-12-01. (2021, June). Tennessee Department of Environment & Conservation. Available at: [Link]
-
Disposal of Chemical Waste - Safety Office. (n.d.). University of St Andrews. Available at: [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Available at: [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). Electronic Code of Federal Regulations (eCFR). Available at: [Link]
-
Hazardous Waste Disposal Guide - Research Safety. (2023, February 27). Northwestern University. Available at: [Link]
-
Hazardous Waste and Disposal - American Chemical Society. (n.d.). ACS.org. Available at: [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 9. wku.edu [wku.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
